molecular formula C14H17NO2 B2650791 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide CAS No. 2097892-74-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide

Cat. No. B2650791
CAS RN: 2097892-74-3
M. Wt: 231.295
InChI Key: UNFMCBXXAYYLCF-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Indium (III) halides can catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .

Scientific Research Applications

Structural and Chemical Properties

  • Enamino ketones, closely related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide, exhibit unique structural properties, such as a roughly planar pentenone backbone and intramolecular hydrogen bonding. These characteristics significantly influence their reactivity and interaction with other compounds (Venter, Steyl, & Roodt, 2010).

Synthetic Applications

  • Enaminones are utilized in the synthesis of dihydropyrimidinone derivatives, demonstrating their role in facilitating complex chemical reactions and creating novel compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
  • A method for the preparation of enamides from unsaturated amides showcases the versatility of these compounds in synthetic chemistry, although the yield varies depending on the specific amide used (Sergeyev & Hesse, 2003).

Antibacterial Activity

  • Enaminone complexes with metals like zinc and iron have been studied for their antibacterial properties, revealing potential applications in creating new antibacterial agents (Mahmud et al., 2010).

Molecular Thermometers

  • Polymers containing benzofuran, a core component of this compound, have been used to develop sensitive fluorescent molecular thermometers. These thermometers utilize temperature-induced phase transitions in polymers for precise temperature measurements (Uchiyama, Matsumura, de Silva, & Iwai, 2003).

Heterocyclic Synthesis

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . They are being targeted in drug discovery projects for inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases . Therefore, “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide” could potentially be studied further for its therapeutic potential.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-8-14(16)15-9-11-10-17-13-7-5-4-6-12(11)13/h2,4-7,11H,1,3,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFMCBXXAYYLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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